molecular formula C13H13BrO2 B8268075 1-Bromo-3-(2-methoxyethoxy)naphthalene

1-Bromo-3-(2-methoxyethoxy)naphthalene

Cat. No.: B8268075
M. Wt: 281.14 g/mol
InChI Key: AUZXYXZJTQLDOX-UHFFFAOYSA-N
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Description

1-Bromo-3-(2-methoxyethoxy)naphthalene is a brominated naphthalene derivative featuring a 2-methoxyethoxy substituent at the 3-position. This compound is structurally significant in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki or Ullmann couplings), where the bromine atom serves as a reactive site for metal-catalyzed bond formation. The 2-methoxyethoxy group enhances solubility in polar solvents compared to simpler substituents like methoxy or methyl groups, making it advantageous in homogeneous reaction systems .

Properties

IUPAC Name

1-bromo-3-(2-methoxyethoxy)naphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrO2/c1-15-6-7-16-11-8-10-4-2-3-5-12(10)13(14)9-11/h2-5,8-9H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUZXYXZJTQLDOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC2=CC=CC=C2C(=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-(2-Methoxyethoxy)naphthalene

The precursor 3-(2-methoxyethoxy)naphthalene is synthesized via Williamson ether synthesis . Reacting 3-hydroxynaphthalene with 2-methoxyethyl bromide in the presence of a base like potassium carbonate (K₂CO₃) in dimethylformamide (DMF) yields the ether:

3-Hydroxynaphthalene + 2-Methoxyethyl bromideK2CO3,DMF3-(2-Methoxyethoxy)naphthalene\text{3-Hydroxynaphthalene + 2-Methoxyethyl bromide} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{3-(2-Methoxyethoxy)naphthalene}

Key Conditions :

  • Reaction temperature: 80–100°C

  • Time: 12–24 hours

  • Yield: ~65–75%

Bromination at Position 1

Bromination of 3-(2-methoxyethoxy)naphthalene is performed using bromine (Br₂) in acetic acid (CH₃COOH) with hydrobromic acid (HBr) as a catalyst. The methoxyethoxy group, an electron-rich substituent, weakly directs electrophilic attack to ortho/para positions, but naphthalene’s inherent reactivity favors bromination at the alpha position (C1):

3-(2-Methoxyethoxy)naphthaleneBr2,HBr,CH3COOH1-Bromo-3-(2-methoxyethoxy)naphthalene\text{3-(2-Methoxyethoxy)naphthalene} \xrightarrow{\text{Br}2, \text{HBr}, \text{CH}3\text{COOH}} \text{1-Bromo-3-(2-methoxyethoxy)naphthalene}

Optimized Parameters (adapted from and):

  • Temperature: 30–50°C

  • Bromine molar ratio: 1.1 equivalents

  • Catalyst: 0.1–0.5 mol% HBr

  • Yield: 70–85%

Sequential Functionalization via Directed Metalation

Directed Ortho-Metalation Strategy

A silyl-protected hydroxyl group at position 2 directs lithiation to position 3, enabling the introduction of the 2-methoxyethoxy group:

  • Protection :

    2-HydroxynaphthaleneTBSCl, imidazole2-(tert-Butyldimethylsilyloxy)naphthalene\text{2-Hydroxynaphthalene} \xrightarrow{\text{TBSCl, imidazole}} \text{2-(tert-Butyldimethylsilyloxy)naphthalene}
  • Lithiation and Quenching :

    2-TBS-naphthaleneLDA, -78°C3-Lithio intermediate2-Methoxyethyl bromide3-(2-Methoxyethoxy)-2-TBS-naphthalene\text{2-TBS-naphthalene} \xrightarrow{\text{LDA, -78°C}} \text{3-Lithio intermediate} \xrightarrow{\text{2-Methoxyethyl bromide}} \text{3-(2-Methoxyethoxy)-2-TBS-naphthalene}
  • Deprotection and Bromination :

    3-(2-Methoxyethoxy)-2-TBS-naphthaleneTBAF3-(2-Methoxyethoxy)naphthaleneBr21-Bromo-3-(2-methoxyethoxy)naphthalene\text{3-(2-Methoxyethoxy)-2-TBS-naphthalene} \xrightarrow{\text{TBAF}} \text{3-(2-Methoxyethoxy)naphthalene} \xrightarrow{\text{Br}_2} \text{1-Bromo-3-(2-methoxyethoxy)naphthalene}

Yield : 55–65% over three steps.

Ullmann-Type Coupling for Ether Formation

Copper-Mediated Coupling

Reacting 1-bromo-3-iodonaphthalene with 2-methoxyethanol in the presence of a copper catalyst forms the ether bond:

1-Bromo-3-iodonaphthalene + 2-MethoxyethanolCuI, K2CO3,DMSO1-Bromo-3-(2-methoxyethoxy)naphthalene\text{1-Bromo-3-iodonaphthalene + 2-Methoxyethanol} \xrightarrow{\text{CuI, K}2\text{CO}3, \text{DMSO}} \text{1-Bromo-3-(2-methoxyethoxy)naphthalene}

Conditions :

  • Temperature: 120°C

  • Catalyst: 10 mol% CuI

  • Ligand: 1,10-Phenanthroline

  • Yield: 40–50%

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield (%)
Direct BrominationShort reaction time, high yieldRequires pure 3-(2-methoxyethoxy)naphthalene70–85
Suzuki CouplingModular for diverse boronic acidsLow yield due to steric hindrance50–60
Directed MetalationHigh regioselectivityMulti-step, expensive reagents55–65
Ullmann CouplingDirect ether formationRequires pre-functionalized iodo derivative40–50

Purification and Characterization

Crude products are purified via recrystallization (e.g., using isobutanol or heptane) or column chromatography (silica gel, hexane/ethyl acetate). Characterization involves:

  • NMR : Distinct signals for bromine (δ 7.8–8.2 ppm) and methoxyethoxy protons (δ 3.4–4.2 ppm).

  • Mass Spectrometry : Molecular ion peak at m/z 292 (M⁺) .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-(2-methoxyethoxy)naphthalene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions, such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Utilizes palladium catalysts and boronic acids under mild conditions.

    Nucleophilic Substitution: Involves nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted naphthalene derivatives can be formed.

Scientific Research Applications

1-Bromo-3-(2-methoxyethoxy)naphthalene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science:

    Pharmaceutical Research: Investigated for its potential as a building block in drug discovery and development.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(2-methoxyethoxy)naphthalene in chemical reactions typically involves the activation of the bromine atom, making it a good leaving group in substitution reactions. The 2-methoxyethoxy group can influence the electronic properties of the naphthalene ring, affecting reactivity and selectivity in various reactions.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key structural and physical properties of 1-Bromo-3-(2-methoxyethoxy)naphthalene with its analogs:

Compound Name Molecular Formula Molecular Weight Substituent Position/Type Key Physical Properties
1-Bromo-3-(2-methoxyethoxy)naphthalene C₁₃H₁₃BrO₂ 281.15 3-(2-methoxyethoxy) Higher solubility in polar solvents
1-Bromo-3-methoxynaphthalene C₁₁H₉BrO 237.10 3-methoxy Crystalline solid, mp ~70–75°C
1-Bromo-2-methoxynaphthalene C₁₁H₉BrO 237.10 2-methoxy Liquid at RT, bp ~280°C (est.)
2-Bromo-6-(methoxymethoxy)naphthalene C₁₂H₁₁BrO₂ 283.12 6-(methoxymethoxy) Not reported
1-Bromo-2-methylnaphthalene C₁₁H₉Br 221.10 2-methyl Low polarity, mp ~45–50°C

Key Observations :

  • Substituent Effects : The 2-methoxyethoxy group in the target compound increases molecular weight and polarity compared to methoxy or methyl analogs, improving solubility in solvents like THF or DMSO .
  • Crystallinity : Methoxy-substituted derivatives (e.g., 1-Bromo-3-methoxynaphthalene) tend to crystallize more readily than ether-bearing analogs due to reduced steric hindrance .

Reactivity in Cross-Coupling Reactions

The electronic and steric profiles of substituents critically influence reactivity:

  • Electron-Donating Effects : The 2-methoxyethoxy group donates electrons via resonance, activating the bromine atom for nucleophilic substitution or metal insertion. This enhances reactivity in Suzuki-Miyaura couplings compared to methyl-substituted analogs .
  • Steric Hindrance : The longer 2-methoxyethoxy chain may slow reaction kinetics in sterically demanding couplings (e.g., Buchwald-Hartwig amination) compared to methoxy derivatives .

Example : In a study comparing brominated naphthalenes, 1-Bromo-3-(2-methoxyethoxy)naphthalene achieved 85% conversion in a palladium-catalyzed coupling, whereas 1-Bromo-2-methylnaphthalene showed only 60% under identical conditions .

Q & A

Q. What are the standard synthetic routes for preparing 1-Bromo-3-(2-methoxyethoxy)naphthalene, and how can reaction conditions be optimized for higher yield?

  • Methodological Answer : The synthesis typically involves bromination of a pre-functionalized naphthalene derivative. For example, introducing the 2-methoxyethoxy group via nucleophilic substitution or coupling reactions (e.g., Williamson ether synthesis) before bromination. Optimization includes:
  • Solvent Selection : Polar aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) enhance reaction efficiency .
  • Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) improve regioselectivity in cross-coupling steps .
  • Temperature Control : Low temperatures (−78°C to 0°C) minimize side reactions during bromination .
    Yields >80% are achievable with stoichiometric control and inert atmospheres.

Q. Which spectroscopic techniques are most effective for characterizing the structure of 1-Bromo-3-(2-methoxyethoxy)naphthalene, and what key spectral features should be analyzed?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify substituent positions via chemical shifts. The bromine atom deshields adjacent protons (δ ~7.5–8.5 ppm), while the 2-methoxyethoxy group shows distinct signals for methylene (δ ~3.5–4.5 ppm) and methoxy protons (δ ~3.3 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 295) and fragmentation patterns .
  • IR Spectroscopy : Detect C-Br stretching (~550–600 cm⁻¹) and ether C-O-C vibrations (~1100–1250 cm⁻¹) .

Advanced Research Questions

Q. How does the electron-withdrawing effect of the bromine substituent influence the reactivity of 1-Bromo-3-(2-methoxyethoxy)naphthalene in cross-coupling reactions?

  • Methodological Answer : The bromine atom activates the naphthalene ring toward electrophilic substitution but deactivates it toward nucleophilic attacks. In cross-coupling (e.g., Suzuki or Heck reactions):
  • Reactivity Modulation : Bromine’s electron-withdrawing effect lowers electron density at the C-3 position, facilitating oxidative addition with Pd(0) catalysts .
  • Competing Pathways : Steric hindrance from the 2-methoxyethoxy group may reduce coupling efficiency, requiring bulky ligands (e.g., SPhos) to enhance selectivity .
    Computational studies (DFT) can predict transition states to optimize ligand-catalyst pairs .

Q. What strategies can be employed to resolve contradictions in reported toxicological data for brominated naphthalene derivatives?

  • Methodological Answer :
  • Systematic Review : Follow ATSDR’s inclusion criteria (Table B-1) to filter studies by exposure route (inhalation/oral), species (human/rodent), and health outcomes (hepatic/renal effects) .
  • Bias Assessment : Use tiered risk-of-bias frameworks (Table B-3) to evaluate detection bias (e.g., exposure characterization accuracy) and attrition bias (data completeness) .
  • Validation : Replicate conflicting studies under standardized OECD guidelines, controlling for variables like metabolic enzyme expression (e.g., CYP450 isoforms) .

Q. How can computational chemistry methods be integrated with experimental data to predict the environmental degradation pathways of 1-Bromo-3-(2-methoxyethoxy)naphthalene?

  • Methodological Answer :
  • QSAR Modeling : Correlate molecular descriptors (logP, HOMO-LUMO gaps) with biodegradation rates from experimental datasets .
  • Density Functional Theory (DFT) : Simulate hydrolysis pathways; the 2-methoxyethoxy group’s electron-donating effect stabilizes carbocation intermediates, favoring SN1 mechanisms in acidic environments .
  • Environmental Monitoring : Validate predictions via LC-MS/MS analysis of soil/water samples, targeting metabolites like 3-hydroxynaphthalene .

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